

Structural Confirmation of Homogeraniol via NMR Spectroscopy: A Comparative Guide

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Compound of Interest

Compound Name: *Homogeraniol*

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Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, offering unparalleled insights into molecular structure. For natural products and synthetic compounds like **homogeraniol**, NMR serves as the gold standard for structural confirmation and isomeric differentiation. This guide provides a comparative analysis of the NMR data for **homogeraniol** against its close structural isomers, geraniol and nerol, supported by detailed experimental protocols and a logical workflow for structural elucidation.

Comparative NMR Data Analysis

The structural similarities and differences between **homogeraniol**, geraniol, and nerol are clearly reflected in their respective ^1H and ^{13}C NMR spectra. While geraniol and nerol are cis-trans isomers, **homogeraniol** is a homolog of geraniol, featuring an additional methylene group. These subtle structural variations lead to distinct chemical shifts and coupling patterns, allowing for unambiguous identification.

^1H NMR Data Comparison

The ^1H NMR spectra provide information on the chemical environment and connectivity of protons within a molecule. Key differences in the spectra of **homogeraniol**, geraniol, and nerol are observed in the chemical shifts of the protons near the hydroxyl group and the trisubstituted double bonds.

Proton Assignment	Homogeraniol (CDCl ₃) Chemical Shift (δ) ppm	Geraniol (CDCl ₃) Chemical Shift (δ) ppm[1][2]	Nerol (CDCl ₃) Chemical Shift (δ) ppm
H1 (-CH ₂ OH)	3.60 (t, J = 7 Hz)	4.15 (d, J = 7.1 Hz)	4.16 (d, J = 6.9 Hz)
H2 (-CH ₂ CH ₂ OH)	2.30 (m)	-	-
H3 (=CH-)	5.10-5.25 (m)	5.43 (tq, J = 7.1, 1.3 Hz)	5.43 (tq, J = 6.9, 1.4 Hz)
H5 (-CH ₂ -)	1.95-2.15 (m)	2.05-2.12 (m)	2.05-2.12 (m)
H6 (-CH ₂ -)	1.95-2.15 (m)	2.05-2.12 (m)	2.05-2.12 (m)
H7 (=CH-)	4.95-5.25 (m)	5.08 (t, J = 7.0 Hz)	5.10 (t, J = 7.0 Hz)
H9 (C(CH ₃)=)	1.68 (s)	1.68 (s)	1.76 (s)
H10 (C(CH ₃)=)	1.60 (s)	1.60 (s)	1.68 (s)
H11 (C(CH ₃)=)	1.64 (s)	1.77 (s)	1.60 (s)

t= triplet, d= doublet, q= quartet, m= multiplet, s= singlet

¹³C NMR Data Comparison

¹³C NMR spectroscopy provides detailed information about the carbon framework of a molecule. The chemical shifts of the carbon atoms in **homogeraniol**, geraniol, and nerol highlight the structural differences, particularly in the aliphatic and olefinic regions. Note that the ¹³C NMR data for **homogeraniol** is predicted, as experimental data is not readily available in the literature.

Carbon Assignment	Homogeraniol (Predicted) Chemical Shift (δ) ppm	Geraniol ($CDCl_3$) Chemical Shift (δ) ppm[1]	Nerol ($CDCl_3$) Chemical Shift (δ) ppm[3][4]
C1 (-CH ₂ OH)	61.5	59.5	59.5
C2 (-CH ₂ CH ₂ OH)	30.2	-	-
C3 (=CH-)	124.8	123.8	124.2
C4 (C=)	135.1	139.8	139.9
C5 (-CH ₂ -)	39.8	39.7	32.2
C6 (-CH ₂ -)	26.5	26.3	26.4
C7 (=CH-)	124.1	124.3	124.3
C8 (C=)	131.9	131.7	131.5
C9 (-CH ₃)	25.7	25.7	17.7
C10 (-CH ₃)	17.7	17.7	25.7
C11 (-CH ₃)	16.2	16.4	23.4

Experimental Protocols

Accurate and reproducible NMR data acquisition is crucial for structural elucidation. The following is a generalized protocol for obtaining ¹H and ¹³C NMR spectra of terpenoid compounds like **homogeraniol**.

Sample Preparation

- **Sample Purity:** Ensure the sample is of high purity (>95%) to avoid interference from impurities in the NMR spectra. Purification can be achieved by techniques such as column chromatography or distillation.
- **Solvent Selection:** Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d ($CDCl_3$) is a common choice for non-polar compounds like terpenoids.

- Concentration: Prepare a solution with a concentration of 5-20 mg of the compound in 0.5-0.7 mL of the deuterated solvent.
- Sample Filtration: Filter the sample solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

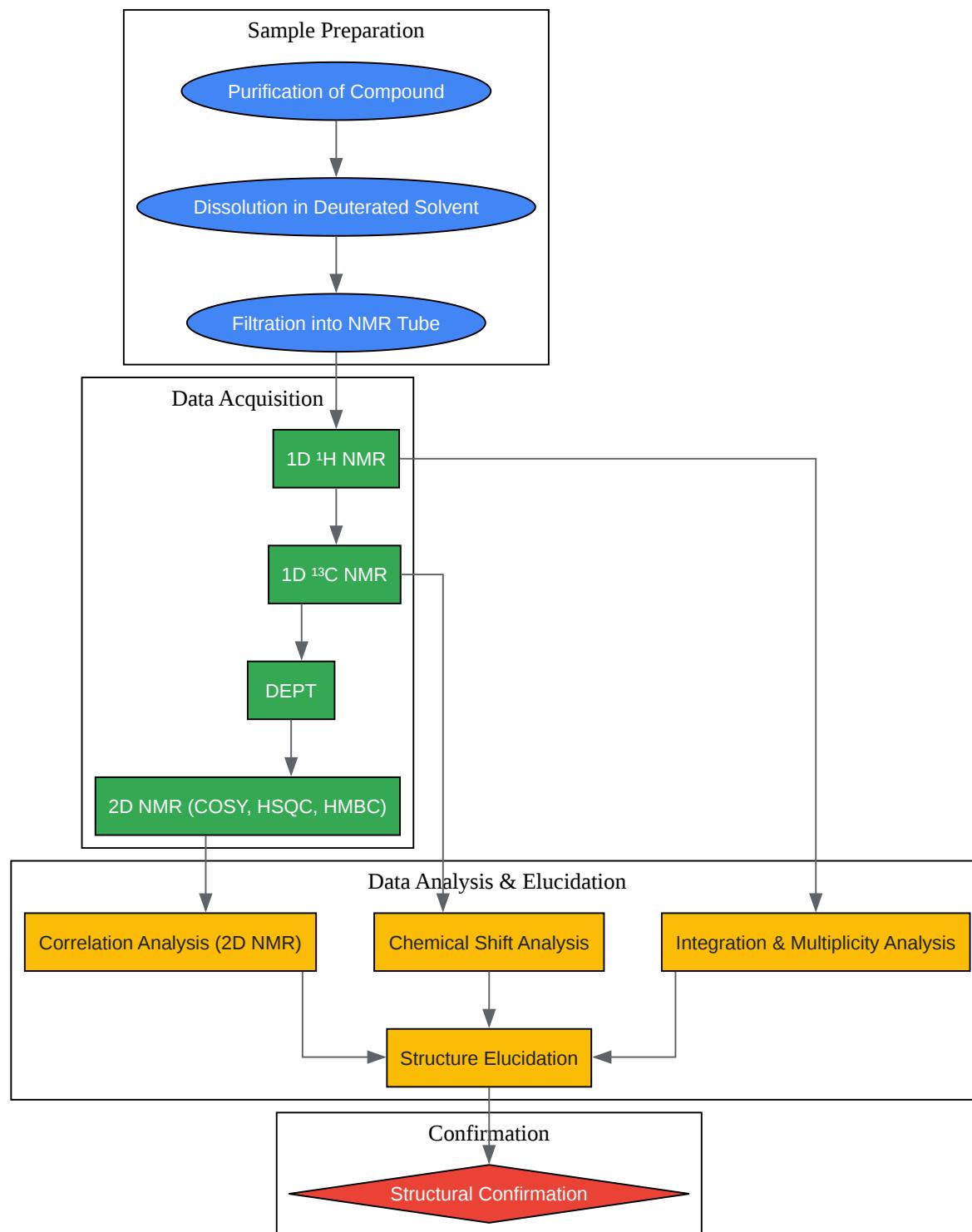
NMR Data Acquisition

- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
- ^1H NMR Spectroscopy:
 - Pulse Sequence: A standard single-pulse experiment is typically used.
 - Spectral Width: Set the spectral width to encompass all proton signals (e.g., 0-12 ppm).
 - Acquisition Time: An acquisition time of 2-4 seconds is generally sufficient.
 - Relaxation Delay: Use a relaxation delay of 1-5 seconds to ensure full relaxation of the protons.
 - Number of Scans: Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
- ^{13}C NMR Spectroscopy:
 - Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to single lines for each carbon.
 - Spectral Width: Set a wider spectral width to cover the entire range of carbon chemical shifts (e.g., 0-220 ppm).
 - Acquisition Time: An acquisition time of 1-2 seconds is common.
 - Relaxation Delay: A relaxation delay of 2-5 seconds is typically used.

- Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ^{13}C isotope.
- 2D NMR Spectroscopy (Optional but Recommended): For complete structural assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly valuable. These experiments help establish proton-proton and proton-carbon correlations, respectively.

Workflow for Structural Confirmation

The process of confirming a chemical structure using NMR spectroscopy follows a logical progression of experiments and data analysis.



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Workflow for NMR-based structural confirmation.

This systematic approach, combining high-quality NMR data with a thorough analysis of chemical shifts, coupling constants, and correlations, provides a robust framework for the unambiguous structural confirmation of **homogeraniol** and other organic molecules. The comparative data presented herein serves as a valuable reference for researchers working on the synthesis, isolation, and characterization of terpenoids and related natural products.

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